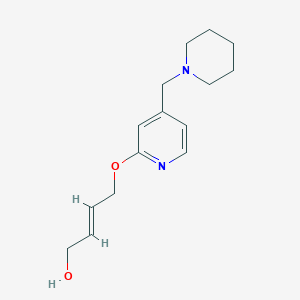
(E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol is an organic compound characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a butenol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol typically involves the following steps:
-
Formation of the Piperidine-Pyridine Intermediate
Starting Materials: 4-(Chloromethyl)pyridine and piperidine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed.
Procedure: The piperidine is added to a solution of 4-(chloromethyl)pyridine under stirring at room temperature, leading to the formation of 4-(piperidin-1-ylmethyl)pyridine.
-
Coupling with Butenol
Starting Materials: 4-(Piperidin-1-ylmethyl)pyridine and (E)-4-chlorobut-2-en-1-ol.
Reaction Conditions: The reaction is typically performed in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The (E)-4-chlorobut-2-en-1-ol is added to the intermediate under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis systems, and more efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the alcohol group to a ketone or carboxylic acid.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran (THF).
Products: Reduction of the double bond or the pyridine ring to form saturated derivatives.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Products: Substitution of the hydroxyl group or the piperidine ring with various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it valuable for studying receptor-ligand interactions and signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications in material science.
作用机制
The mechanism of action of (E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
相似化合物的比较
Similar Compounds
4-(Piperidin-1-ylmethyl)pyridine: Lacks the butenol side chain, making it less versatile in chemical reactions.
(E)-4-((4-(Methyl)pyridin-2-yl)oxy)but-2-en-1-ol: Lacks the piperidine ring, which may reduce its binding affinity to certain targets.
(E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)butane: Saturated version of the compound, which may have different reactivity and biological activity.
Uniqueness
(E)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-ol is unique due to its combination of a piperidine ring, a pyridine ring, and a butenol side chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications in chemistry, biology, and industry. Its ability to undergo multiple types of chemical reactions further enhances its utility as a synthetic intermediate and a research tool.
属性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C15H22N2O2/c18-10-4-5-11-19-15-12-14(6-7-16-15)13-17-8-2-1-3-9-17/h4-7,12,18H,1-3,8-11,13H2/b5-4+ |
InChI 键 |
IYQXIUTVTZXZOV-SNAWJCMRSA-N |
手性 SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C/CO |
规范 SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(beta-D-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoic acid [(4S,5beta)-1-azabicyclo[3.3.0]octan-4-yl]methyl ester](/img/structure/B12103876.png)

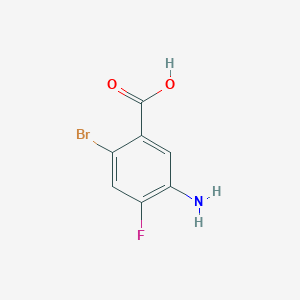
![9-methoxy-4H-pyrazino[1,2-a]pyrimidin-4-one](/img/structure/B12103909.png)
![Propan-2-yl 2-[[2-(2-amino-3-methylpentoxy)-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride](/img/structure/B12103915.png)
![8-Bromo-2-(methylthio)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B12103918.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12103920.png)
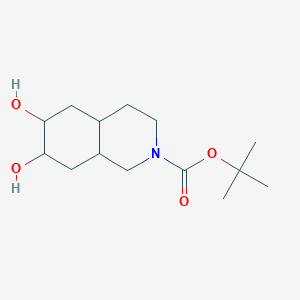
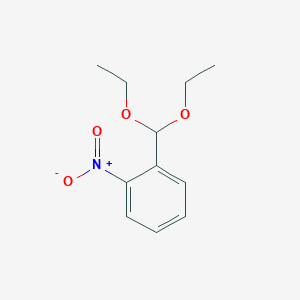

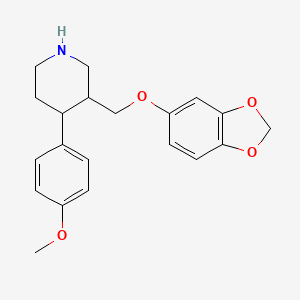

![3-(2,3-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12103952.png)

